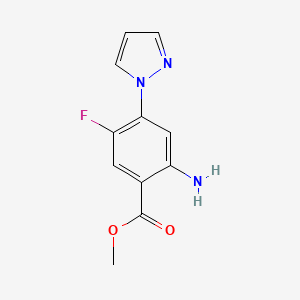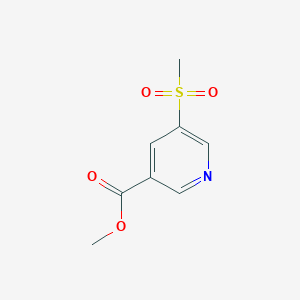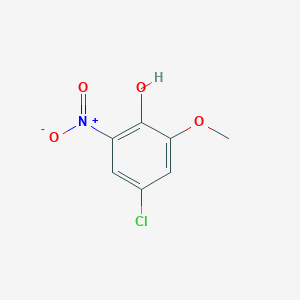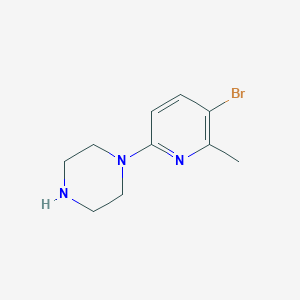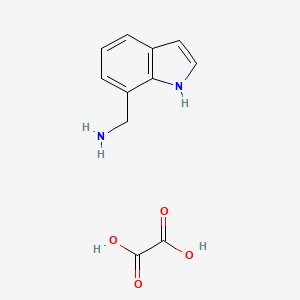
Allyl piperidin-4-ylcarbamate hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Pharmacological Profiles and Applications
Chemical and Pharmacological Insights : Piperidine and piperazine derivatives, sharing a structural affinity with Allyl piperidin-4-ylcarbamate hydrochloride, have been extensively investigated for their pharmacological properties. These compounds exhibit a wide range of biological activities, including antimalarial, antibacterial, antiviral, and anticancer effects. The structural flexibility of these heterocyclic compounds allows for the synthesis of various derivatives with enhanced pharmacokinetic and pharmacodynamic profiles, making them valuable in drug discovery and development processes (Girase et al., 2020; Mohammed et al., 2015).
Anticancer Potential : The exploration of piperidine and piperazine analogues has highlighted their promising roles in cancer therapy. Piperine, for instance, a piperidine derivative, has shown significant anticancer activity across various studies. This compound interferes with cancer cell proliferation, induces apoptosis, and inhibits metastasis through multiple pathways. The selective cytotoxicity of piperine towards cancerous cells, as opposed to normal cells, underscores its potential as a lead compound for anticancer drug development (Manayi et al., 2017).
Neuroprotective and Antidepressant Effects : Compounds structurally related to this compound have been identified as potent neuroprotective agents with antidepressant properties. The modulation of serotonin receptors, particularly the 5-HT1A receptor, by piperazine derivatives underscores their therapeutic potential in treating depression and related neurological disorders. This highlights the critical role of chemical modifications in enhancing the bioactivity and specificity of these compounds for targeted serotonin receptors, offering a promising avenue for the development of new antidepressants (Wang et al., 2019).
Orientations Futures
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives are being utilized in different therapeutic applications and have shown several important pharmacophoric features . Therefore, the study and development of piperidine derivatives, including Allyl piperidin-4-ylcarbamate hydrochloride, may continue to be a significant area of research in the field of drug discovery .
Mécanisme D'action
Target of Action
Piperidine derivatives, such as Allyl Piperidin-4-ylcarbamate Hydrochloride, are known to play a significant role in the pharmaceutical industry . .
Mode of Action
Piperidine derivatives are known to have a wide range of biological activities . For instance, some piperidine derivatives have been shown to inhibit the H1N1 influenza virus through specific hemagglutinin fusion peptide interaction .
Biochemical Pathways
Piperidine derivatives are known to be involved in a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Piperidine derivatives are known to have a wide range of biological activities .
Propriétés
IUPAC Name |
prop-2-enyl N-piperidin-4-ylcarbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-2-7-13-9(12)11-8-3-5-10-6-4-8;/h2,8,10H,1,3-7H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDBHRQFVYCWDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC1CCNCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


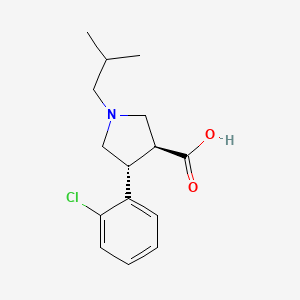
![1-Tert-butyl 2-methyl (2S,4S)-4-[(2-chlorobenzyl)-amino]pyrrolidine-1,2-dicarboxylate](/img/structure/B3088811.png)
